bis(trifluoromethylsulfonyloxy)tin bis(trifluoromethylsulfonyloxy)tin
Brand Name: Vulcanchem
CAS No.:
VCID: VC16196526
InChI: InChI=1S/2CHF3O3S.Sn/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2
SMILES:
Molecular Formula: C2F6O6S2Sn
Molecular Weight: 416.9 g/mol

bis(trifluoromethylsulfonyloxy)tin

CAS No.:

Cat. No.: VC16196526

Molecular Formula: C2F6O6S2Sn

Molecular Weight: 416.9 g/mol

* For research use only. Not for human or veterinary use.

bis(trifluoromethylsulfonyloxy)tin -

Specification

Molecular Formula C2F6O6S2Sn
Molecular Weight 416.9 g/mol
IUPAC Name bis(trifluoromethylsulfonyloxy)tin
Standard InChI InChI=1S/2CHF3O3S.Sn/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2
Standard InChI Key RBGLVWCAGPITBS-UHFFFAOYSA-L
Canonical SMILES C(F)(F)(F)S(=O)(=O)O[Sn]OS(=O)(=O)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Bis(trifluoromethylsulfonyloxy)tin is a divalent tin compound coordinated to two trifluoromethanesulfonate (triflate) anions. Its molecular formula is C₂F₆O₆S₂Sn, with a molar mass of 416.85 g/mol . The triflate groups, known for their strong electron-withdrawing nature, enhance the Lewis acidity of the tin center, enabling efficient substrate activation.

Physical and Chemical Properties

The compound exhibits the following key characteristics:

PropertyValue
Melting point≥300 °C (lit.)
SolubilityInsoluble in water
AppearanceWhite to yellowish powder
StabilityHygroscopic; air/moisture sensitive
Storage conditionsInert atmosphere, 2–8°C

These properties necessitate careful handling under anhydrous conditions, typically using Schlenk techniques or gloveboxes . The moisture sensitivity arises from the propensity of the tin center to hydrolyze, forming tin oxides and releasing triflic acid.

Synthesis and Purification

While detailed synthetic protocols for Sn(OTf)₂ are sparingly reported in open literature, its preparation likely involves the reaction of tin(II) oxide (SnO) or tin(II) chloride (SnCl₂) with trifluoromethanesulfonic acid (CF₃SO₃H) under controlled conditions. A plausible route is:

SnO+2CF₃SO₃HSn(OTf)2+H2O\text{SnO} + 2 \, \text{CF₃SO₃H} \rightarrow \text{Sn(OTf)}_2 + \text{H}_2\text{O}

The product is typically purified via recrystallization from anhydrous solvents such as dichloromethane or tetrahydrofuran, followed by drying under vacuum .

Catalytic Applications in Organic Synthesis

Sn(OTf)₂’s strong Lewis acidity (as measured by the Gutmann-Beckett method) enables it to activate carbonyl compounds, silanes, and other electrophiles. Below, we discuss its major applications.

Stereoselective Aldol and Michael Reactions

The tin(II) center coordinates to carbonyl oxygen atoms, polarizing the C=O bond and facilitating nucleophilic attack. For example, in aldol reactions, Sn(OTf)₂ generates tin enolates that react with aldehydes to yield β-hydroxy ketones with high diastereoselectivity . Similarly, Michael additions of silyl ketene acetals to α,β-unsaturated carbonyls proceed via a cyclic transition state, achieving enantiomeric excesses >90% in some cases .

[3+2] Cycloadditions and Rearrangements

Sn(OTf)₂ catalyzes asymmetric [3+2] cycloadditions between nitrones and electron-deficient alkenes, yielding pyrrolidine derivatives. The reaction mechanism involves Lewis acid-mediated activation of both components, with the triflate anions stabilizing charged intermediates . Additionally, Ireland-Claisen and -Wittig rearrangements benefit from Sn(OTf)₂’s ability to stabilize oxonium intermediates, enabling efficient sigmatropic shifts .

Hydrosilylation of Carbonyl Compounds

Recent studies highlight Sn(OTf)₂’s efficacy in the hydrosilylation of aldehydes and ketones. For example, using [Ge(crown-4)₂][OTf]₂ as a model, researchers demonstrated that Sn(OTf)₂ selectively reduces aldehydes to alcohols under mild conditions, tolerating functional groups such as esters and halides . A proposed mechanism involves:

  • Coordination of the carbonyl to Sn(II).

  • Oxidative addition of the silane (R₃SiH).

  • Reductive elimination to form the C–Si bond.

Linear Free Energy Relationships (LFER) and Hammett analyses confirm that electron-withdrawing substituents on the aldehyde accelerate the reaction, consistent with a carbonyl-activation pathway .

Mechanistic Insights and Kinetic Studies

Kinetic studies of Sn(OTf)₂-catalyzed reactions reveal that oxidative addition is often rate-determining. For instance, in nickel-catalyzed cross-couplings, the presence of p-(trifluoromethyl)styrene accelerates oxidative addition by stabilizing a three-coordinate Ni intermediate . Analogous behavior in Sn(OTf)₂ systems suggests that coordinating solvents or additives may enhance catalytic activity by modulating the tin center’s coordination sphere.

Deuterium labeling experiments in hydrosilylation indicate that the tin catalyst operates via inner-sphere mechanisms, where the silane directly interacts with the metal center prior to carbonyl attack . This contrasts with outer-sphere pathways observed in some transition-metal systems.

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